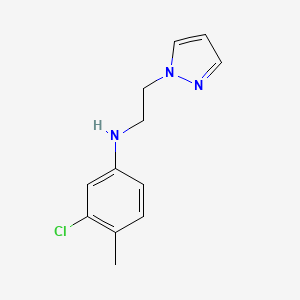

n-(2-(1h-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline

Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline is a heterocyclic aromatic compound featuring a pyrazole moiety linked via an ethyl chain to a substituted aniline group. The aniline ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. This structural configuration confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H14ClN3 |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

3-chloro-4-methyl-N-(2-pyrazol-1-ylethyl)aniline |

InChI |

InChI=1S/C12H14ClN3/c1-10-3-4-11(9-12(10)13)14-6-8-16-7-2-5-15-16/h2-5,7,9,14H,6,8H2,1H3 |

InChI Key |

HJPRRYOFYISFGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCN2C=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline typically involves the reaction of 3-chloro-4-methylaniline with 2-(1H-pyrazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent such as toluene or ethanol, and a base like triethylamine to facilitate the reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences :

- Substituents on Aniline : The target compound has a 3-chloro-4-methylaniline group, whereas this analog features 3-chloro-4-fluoroaniline . Fluorine’s electronegativity increases polarity and metabolic stability compared to methyl.

- Linker and Pyrazole Substitution: The target compound uses an ethyl linker and a 1H-pyrazol-1-yl group, while the analog employs a methyl linker and a 1-phenyl-3-(4-methoxyphenyl)pyrazol-4-yl group.

Hypothesized Properties :

- The analog’s fluorine substituent may enhance bioavailability but reduce lipophilicity compared to the methyl group in the target compound.

- The methoxyphenyl group in the analog could improve binding affinity in receptor-targeted applications but increase molecular weight (MW: ~424 g/mol) versus the target compound’s simpler structure (estimated MW: ~279 g/mol) .

4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Structural Differences :

- Core Aromatic System : The target compound uses a chloro-methyl-substituted benzene , while this analog substitutes the benzene with a 2-methylthiazole , a sulfur-containing heterocycle with distinct electronic properties.

- Pyrazole Substitution : The analog’s pyrazole is 1-methyl-1H-pyrazol-4-ylmethyl , differing from the target’s 1H-pyrazol-1-ylethyl group.

Functional Implications :

- The thiazole ring’s electron-deficient nature may increase reactivity in electrophilic substitution reactions compared to the electron-rich aniline in the target compound.

Biological Activity

The compound n-(2-(1H-pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline (CAS Number: 1249686-76-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activity. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activities associated with this specific compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The molecular formula of n-(2-(1H-pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline is , with a molecular weight of 235.71 g/mol. The structure features a pyrazole moiety linked to an ethyl chain, which connects to a chloro-substituted aniline group. This configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to n-(2-(1H-pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | SF-268 | 12.50 | |

| Compound C | NCI-H460 | 42.30 | |

| n-(2-(1H-pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline | TBD | TBD |

The specific IC50 values for n-(2-(1H-pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline are yet to be determined but can be inferred from related compounds.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves inhibition of key enzymes or pathways involved in tumor growth. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole compounds are recognized for their anti-inflammatory activities. Research indicates that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Study on Antitumor Activity

A study conducted by Wei et al. demonstrated that ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives exhibited promising antitumor activity against A549 lung cancer cells with an IC50 value of 26 µM . While the specific IC50 for n-(2-(1H-pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline was not provided, the structural similarities suggest potential efficacy.

GlyT1 Inhibition

Another notable aspect of pyrazole derivatives is their role as GlyT1 inhibitors. A related compound showed significant GlyT1 inhibitory activity (IC50 = 1.8 nM), indicating that modifications in the pyrazole structure can enhance pharmacological properties . This suggests that n-(2-(1H-pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline may also exhibit similar inhibitory effects.

Q & A

Q. What are the common synthetic routes for N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline?

A typical approach involves reacting 3-chloro-4-methylaniline with a pyrazole-containing ethylating agent, such as 1-(2-chloroethyl)-1H-pyrazole, under nucleophilic substitution conditions. The reaction may require a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical .

Q. How is crystallographic characterization performed for this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in ethanol). Data collection uses a diffractometer with Mo-Kα radiation. Refinement employs SHELXL for structure solution, leveraging its robust algorithms for handling anisotropic displacement parameters and validating bond geometries .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrazole protons at δ 6.2–7.5 ppm, ethyl linker CH₂ at δ 3.5–4.0 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.

- IR : Validate NH stretching (~3300 cm⁻¹) and aromatic C-Cl (750 cm⁻¹). Cross-referencing with computational spectra (DFT) improves accuracy .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Catalyst screening : Test Pd-based catalysts for coupling efficiency.

- Solvent optimization : Compare DMF, THF, and acetonitrile for reaction kinetics.

- Temperature gradients : Use microwave-assisted synthesis to reduce time (e.g., 100°C for 1 hour vs. 24 hours conventionally).

- Purification : Employ preparative HPLC for higher purity (>98%) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Dynamic effects : Investigate rotational barriers in the ethyl linker using variable-temperature NMR.

- Tautomerism : Assess pyrazole ring protonation states via pH-dependent NMR (D₂O exchange).

- Crystallographic validation : Compare experimental SCXRD bond lengths/angles with DFT-optimized structures to identify conformational artifacts .

Q. What computational methods predict the compound’s reactivity in downstream applications?

- DFT calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on pyrazole’s H-bonding potential .

Q. How to design derivatives to study structure-activity relationships (SAR)?

- Substituent variation : Replace the chloro group with F, Br, or NO₂ to assess electronic effects.

- Linker modification : Substitute the ethyl group with propyl or cyclic amines to probe steric influences.

- Biological assays : Test cytotoxicity (MTT assay) and target binding (SPR) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.